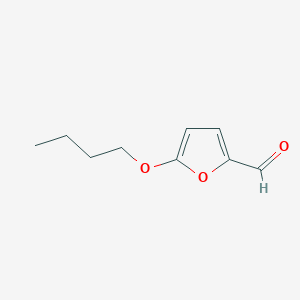
5-Butoxyfuran-2-carbaldehyde
Overview
Description
5-Butoxyfuran-2-carbaldehyde is a chemical compound with the CAS Number: 141598-95-0 . It has a molecular weight of 168.19 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12O3/c1-2-3-6-11-9-5-4-8 (7-10)12-9/h4-5,7H,2-3,6H2,1H3 . The compound contains a total of 24 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Furane .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.19 .Scientific Research Applications
Prodrug Delivery and Brain Barrier Penetration 5-Butoxyfuran-2-carbaldehyde has been researched for its potential in improving drug delivery systems. Specifically, its derivative 1-Methylpyridine-2-carbaldehyde oxime is part of a prodrug system that can efficiently cross the blood-brain barrier. This system, involving a quaternary pyridinium salt in its dihydropyridine form, suggests a method for delivering drugs specifically to the brain, potentially opening doors for treating neurological conditions (Bodor, Roller, & Selk, 1978).
DNA Methylation and Gene Reactivation The compound has been implicated in studies involving DNA methylation, a critical process in gene expression and silencing. In this context, this compound or its analogs could be part of mechanisms to reactivate genes silenced by DNA methylation, offering insights into treatments for conditions like beta-thalassemia and potentially reversing tumor suppressor gene silencing in cancer cells (Jackson-Grusby et al., 1997).
Selective Tumor Drug Delivery The compound's framework is also being studied in the context of selective drug delivery to tumor cells. This research is particularly relevant in the development of chemotherapeutic agents that need to target tumor cells selectively while minimizing damage to healthy cells. This approach maximizes therapeutic efficacy while reducing systemic side effects (Ishikawa et al., 1998).
Anti-Inflammatory and Antioxidant Potential Derivatives of this compound, such as benzoxime carbaldehyde, have shown promising results in managing conditions like rheumatoid arthritis. The compound exhibited anti-inflammatory properties and reduced oxidative stress, indicating its potential in managing chronic inflammatory conditions (Li, Wang, Gai, & He, 2018).
Cognitive Impairment and Neuroprotection Research on 5-Hydroxymethylfurfural, derived from this compound, has revealed potential neuroprotective effects and the ability to improve cognitive impairment, particularly in conditions like Alzheimer's disease. This line of investigation opens new avenues for therapeutic interventions targeting neurodegenerative diseases (Liu et al., 2014).
Safety and Hazards
The safety information for 5-Butoxyfuran-2-carbaldehyde includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Mode of Action
Furan-2-carbaldehydes, a class of compounds to which 5-butoxyfuran-2-carbaldehyde belongs, have been used as efficient green c1 building blocks to synthesize bioactive quinazolin-4(3h)-ones by ligand-free photocatalytic c–c bond cleavage .
Result of Action
Furan-2-carbaldehydes have been used to synthesize bioactive quinazolin-4(3h)-ones , suggesting potential bioactivity.
properties
IUPAC Name |
5-butoxyfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOPEOKHXIVNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598689 | |
| Record name | 5-Butoxyfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141598-95-0 | |
| Record name | 5-Butoxyfuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butoxyfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




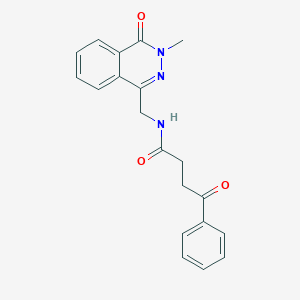
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)

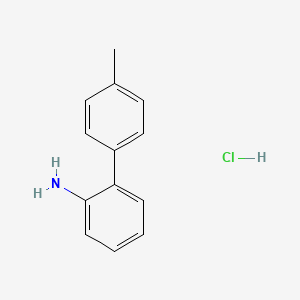
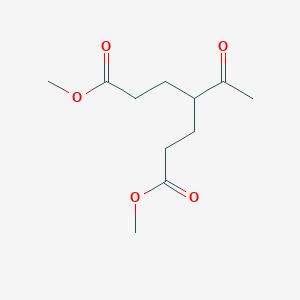
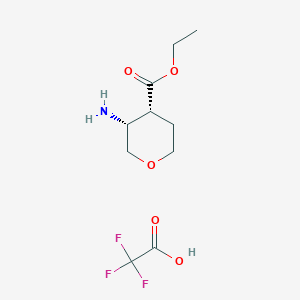



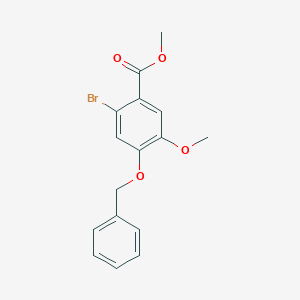
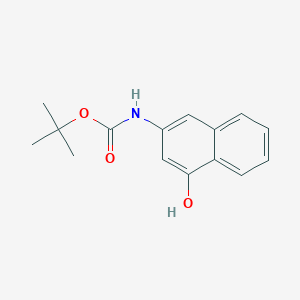
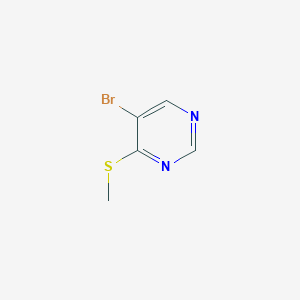
![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)